(S)-2-Amino-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide
Description
“(S)-2-Amino-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide” is a chiral primary amine derivative characterized by a propionamide backbone substituted with a cyclopropyl group and a methylated piperidinyl moiety. The compound exhibits stereochemical complexity, with an (S)-configuration at the amino-bearing carbon and an (R)-configuration at the 1-methyl-piperidin-3-yl group.
Notably, the compound was listed as discontinued in commercial catalogs, indicating restricted availability for current research .
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(3R)-1-methylpiperidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-9(13)12(16)15(10-5-6-10)11-4-3-7-14(2)8-11/h9-11H,3-8,13H2,1-2H3/t9-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGGYBXVWVGZEZ-GXSJLCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCCN(C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N([C@@H]1CCCN(C1)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(®-1-methyl-piperidin-3-yl)-propionamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction using diazo compounds and alkenes under catalytic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via a reductive amination reaction involving a ketone and an amine.
Coupling of the cyclopropyl and piperidine moieties: This step often involves amide bond formation using coupling reagents like EDCI or HATU in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(®-1-methyl-piperidin-3-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclopropyl or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a crucial building block for synthesizing complex organic molecules. It is often utilized as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.
- Reactions Involved :
- Oxidation : Can be oxidized to form various derivatives.
- Reduction : Undergoes reduction to yield different forms.
- Substitution : Participates in nucleophilic substitution reactions to create substituted derivatives.
Biology
- Enzyme Inhibition : Research indicates that (S)-2-Amino-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide may inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Studies : The compound is being investigated for its binding affinity to various receptors, which could have implications in drug design and therapeutic applications.
Medicine
- Neurological Disorders : Preliminary studies suggest that this compound may have therapeutic potential in treating conditions such as anxiety and depression by modulating neurotransmitter systems.
- Drug Development Precursor : It is also being explored as a precursor for developing novel pharmaceuticals targeting neurological pathways.
Case Studies
Several studies have explored the biological activity and therapeutic potential of (S)-2-Amino-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide:
- Receptor Binding Studies : Initial findings indicate selective binding profiles to various receptors, suggesting fewer side effects compared to non-selective agents.
- Therapeutic Efficacy in Animal Models : Compounds similar to (S)-2-Amino-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide have demonstrated efficacy in reducing pain and improving sleep quality in preclinical studies.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(®-1-methyl-piperidin-3-yl)-propionamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
(a) 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide
- Key Differences : Replaces the cyclopropyl group with an isopropyl substituent and introduces a methylene spacer between the piperidine and acetamide groups.
- The methylene spacer could enhance conformational flexibility, affecting target engagement .
(b) (S)-2-Amino-N-(1-methyl-piperidin-3-yl)-propionamide
- Key Differences : Lacks the cyclopropyl substituent, simplifying the structure.
- Implications : Absence of the cyclopropyl group may decrease metabolic stability and rigidity, reducing selectivity for sterically constrained biological targets .
Analogs with Modified Acyl Groups
(S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide (CAS 89009-81-4)
- Key Differences : Features a butyramide (4-carbon) backbone instead of propionamide (3-carbon) and includes a methyl group at the 3-position.
- The added methyl group could introduce steric effects, modulating receptor interactions .
Pyridine-Based Derivatives
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid (CAS 70702-47-5)
- Key Differences : Substitutes the piperidinyl and cyclopropyl groups with a pyridine ring and a carboxylic acid moiety.
- Implications : The pyridine ring’s aromaticity and the carboxylic acid group confer distinct electronic properties, favoring interactions with polar targets (e.g., enzymes requiring metal coordination). This contrasts with the saturated piperidine and neutral propionamide in the target compound .
Comparative Data Table
Research Implications and Trends
- Cyclopropyl vs. Alkyl Substituents: The cyclopropyl group in the target compound may enhance metabolic stability compared to linear alkyl chains (e.g., isopropyl) due to its rigid, non-oxidizable structure .
- Stereochemical Specificity: The (S)- and (R)-configurations in the target compound likely influence enantioselective interactions with biological targets, a feature absent in non-chiral analogs .
- Backbone Modifications : Transition from propionamide to butyramide (as in CAS 89009-81-4) highlights the trade-off between lipophilicity and solubility, critical for drug design .
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : (2S)-2-amino-N-[(3R)-1-methylpiperidin-3-yl]propanamide
- Molecular Formula : C₁₂H₂₃N₃O
- Molecular Weight : 227.34 g/mol
The biological activity of (S)-2-Amino-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide is primarily attributed to its interactions with various molecular targets, which include:
- Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, influencing neurotransmission pathways.
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, such as glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including cell proliferation and survival.
Neuropharmacological Effects
Research indicates that compounds similar in structure to (S)-2-Amino-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide exhibit significant neuropharmacological effects. These include:
- Cognitive Enhancement : Some studies suggest that this compound may enhance cognitive functions by modulating neurotransmitter systems.
- Antidepressant Properties : Preliminary findings indicate potential antidepressant-like effects, possibly through serotonin receptor modulation.
Antimicrobial Activity
While the primary focus has been on neuropharmacological applications, there is emerging evidence of antimicrobial properties. Compounds with similar structures have shown:
- Antibacterial Activity : Moderate to good activity against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Efficacy against fungal strains such as Candida albicans.
Research Findings and Case Studies
Several studies have explored the biological activity of (S)-2-Amino-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide and related compounds:
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the piperidine ring and the propionamide moiety can significantly influence the biological activity of this compound. For instance:
- Piperidine Substituents : Variations in substituents on the piperidine ring can enhance receptor binding affinity.
- Amide Bond Modifications : Altering the amide bond can affect metabolic stability and potency against target enzymes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing (S)-2-Amino-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Chiral Resolution : Use of enantiomerically pure starting materials (e.g., (S)-amino acids) to ensure stereochemical integrity .
- Amide Coupling : Activation of carboxylic acids with reagents like HATU or EDC for cyclopropane and piperidine moiety conjugation .
- Protection/Deprotection Strategies : Temporary blocking of reactive groups (e.g., Boc for amines) to prevent side reactions .
- Key Considerations :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amide Formation | HATU, DIPEA, DMF | 75-85 | ≥95% | |
| Cyclopropane Introduction | [Rh(cod)Cl]₂, chiral ligand | 60-70 | ≥90% |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- HPLC-MS : Quantifies purity and confirms molecular weight (e.g., C₁₈ column, 0.1% TFA in water/acetonitrile gradient) .
- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and verifies cyclopropane/piperidine ring integration .
- Chiral Chromatography : Validates enantiomeric excess (e.g., Chiralpak AD-H column) .
- Data Interpretation :
- ¹H NMR Peaks : δ 1.2–1.4 (cyclopropyl CH₂), δ 2.8–3.1 (piperidine N-CH₃) .
- Mass Spec : Expected [M+H]⁺ = Calculated molecular weight ± 0.5 Da .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer :
- Dynamic Kinetic Resolution : Use asymmetric catalysts (e.g., Rhodium with Binap ligands) to enhance (R)-piperidine configuration .
- Chiral Stationary Phases : Post-synthesis purification via preparative HPLC with cellulose-based columns .
Q. How to resolve contradictions in spectral data between batches?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous proton environments .
- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. What in silico strategies predict biological activity and metabolic stability?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to target receptors (e.g., GPCRs) .
- ADMET Prediction : SwissADME or ADMETLab2.0 assess logP, CYP450 interactions, and bioavailability .
- Key Findings :
| Parameter | Predicted Value | Relevance |
|---|---|---|
| logP | 1.8 ± 0.3 | Moderate blood-brain barrier penetration |
| CYP3A4 Inhibition | IC₅₀ = 12 µM | Low risk of drug-drug interactions |
Data Contradiction Analysis
Q. Why do yields vary significantly in scaled-up syntheses?
- Root Cause :
- Mixing Efficiency : Poor mass transfer in batch reactors vs. continuous flow systems (e.g., 85% yield in flow vs. 65% in batch) .
- Thermal Gradients : Exothermic amide coupling in large batches leads to byproduct formation .
- Mitigation : Implement flow chemistry with precise temperature control .
Research Gaps and Future Directions
- Unresolved Issues :
- Metabolite Identification : Lack of in vivo phase I/II metabolite profiling.
- Crystal Structure : Absence of X-ray data to confirm absolute configuration.
- Recommendations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
